molecular formula C17H11IO B12605151 (3-Iodoazulen-1-yl)(phenyl)methanone CAS No. 916584-39-9

(3-Iodoazulen-1-yl)(phenyl)methanone

Cat. No.: B12605151
CAS No.: 916584-39-9
M. Wt: 358.17 g/mol
InChI Key: ZMIAKCOIHOZAHX-UHFFFAOYSA-N
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Description

(3-Iodoazulen-1-yl)(phenyl)methanone is an organic compound that features a unique structure combining an iodo-substituted azulene ring with a phenyl methanone group. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, and the introduction of an iodine atom at the 3-position significantly alters its chemical properties. The phenyl methanone group adds further complexity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodoazulen-1-yl)(phenyl)methanone typically involves the iodination of azulene followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The Friedel-Crafts acylation is then carried out using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and aluminum chloride.

Chemical Reactions Analysis

Types of Reactions

(3-Iodoazulen-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the azulene or phenyl methanone moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted azulene derivative.

Scientific Research Applications

(3-Iodoazulen-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes and pigments due to the azulene moiety’s intense coloration.

Mechanism of Action

The mechanism of action of (3-Iodoazulen-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and phenyl methanone group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromoazulen-1-yl)(phenyl)methanone: Similar structure with a bromine atom instead of iodine.

    (3-Chloroazulen-1-yl)(phenyl)methanone: Contains a chlorine atom in place of iodine.

    (3-Fluoroazulen-1-yl)(phenyl)methanone: Features a fluorine atom instead of iodine.

Uniqueness

(3-Iodoazulen-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its halogenated counterparts

Properties

CAS No.

916584-39-9

Molecular Formula

C17H11IO

Molecular Weight

358.17 g/mol

IUPAC Name

(3-iodoazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H11IO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H

InChI Key

ZMIAKCOIHOZAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)I

Origin of Product

United States

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